molecular formula C13H15N3O5 B2631624 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide CAS No. 2034464-73-6

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide

Cat. No.: B2631624
CAS No.: 2034464-73-6
M. Wt: 293.279
InChI Key: VNPLSVPJJQLMPF-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide is a complex organic compound with a unique structure that includes an oxazolidinone ring and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the oxazolidinone intermediate, which is then reacted with an ethylated pyridine carboxylic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxazolidinone ring or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The pyridine carboxamide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-fluoroisonicotinamide
  • 3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide

Uniqueness

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide stands out due to its unique combination of an oxazolidinone ring and a pyridine carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug development and material science.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-2-20-10-4-3-9(7-15-10)12(18)14-5-6-16-11(17)8-21-13(16)19/h3-4,7H,2,5-6,8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPLSVPJJQLMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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